(S)-2-(Bromomethyl)-5-fluoro-2,3-dihydrobenzo[b][1,4]dioxine
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Overview
Description
(S)-2-(Bromomethyl)-5-fluoro-2,3-dihydrobenzo[b][1,4]dioxine is a chemical compound that belongs to the class of benzo[b][1,4]dioxines. This compound is characterized by the presence of a bromomethyl group and a fluorine atom attached to a dihydrobenzo[b][1,4]dioxine core. The stereochemistry of the compound is denoted by the (S)-configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(Bromomethyl)-5-fluoro-2,3-dihydrobenzo[b][1,4]dioxine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as salicylic acid derivatives and acetylenic esters.
Reaction Conditions: The reaction is mediated by copper(I) iodide (CuI) and sodium bicarbonate (NaHCO₃) in acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(Bromomethyl)-5-fluoro-2,3-dihydrobenzo[b][1,4]dioxine undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
(S)-2-(Bromomethyl)-5-fluoro-2,3-dihydrobenzo[b][1,4]dioxine has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocycles.
Biology: The compound is used in the study of biological pathways and interactions due to its unique structural features.
Mechanism of Action
The mechanism of action of (S)-2-(Bromomethyl)-5-fluoro-2,3-dihydrobenzo[b][1,4]dioxine involves its interaction with specific molecular targets and pathways. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of their activity. The fluorine atom can enhance the compound’s stability and binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxane: A structurally related compound with similar applications in medicinal and synthetic chemistry.
4H-Benzo[d][1,3]dioxin-4-one: Another related compound with applications in insecticides and crop protection agents.
Uniqueness
(S)-2-(Bromomethyl)-5-fluoro-2,3-dihydrobenzo[b][1,4]dioxine is unique due to its specific combination of a bromomethyl group and a fluorine atom, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H8BrFO2 |
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Molecular Weight |
247.06 g/mol |
IUPAC Name |
(2S)-2-(bromomethyl)-5-fluoro-2,3-dihydro-1,4-benzodioxine |
InChI |
InChI=1S/C9H8BrFO2/c10-4-6-5-12-9-7(11)2-1-3-8(9)13-6/h1-3,6H,4-5H2/t6-/m1/s1 |
InChI Key |
HUILKBVKTWNQNZ-ZCFIWIBFSA-N |
Isomeric SMILES |
C1[C@H](OC2=C(O1)C(=CC=C2)F)CBr |
Canonical SMILES |
C1C(OC2=C(O1)C(=CC=C2)F)CBr |
Origin of Product |
United States |
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